molecular formula C21H21N3O2 B11709961 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11709961
M. Wt: 347.4 g/mol
InChI Key: PECVJESIQKSBTF-UHFFFAOYSA-N
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Description

4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (R2C=NR’) and are widely used in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 3-allyl-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol/acetic acid mixture under reflux conditions . The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[(1E)-(3-allyl-2-hydroxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to the presence of the allyl group, which can undergo additional chemical transformations. This structural feature enhances its versatility in synthetic applications and potential biological activities.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H21N3O2/c1-4-9-16-10-8-11-17(20(16)25)14-22-19-15(2)23(3)24(21(19)26)18-12-6-5-7-13-18/h4-8,10-14,25H,1,9H2,2-3H3

InChI Key

PECVJESIQKSBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC(=C3O)CC=C

Origin of Product

United States

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